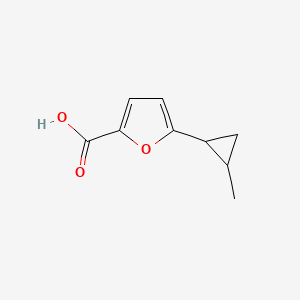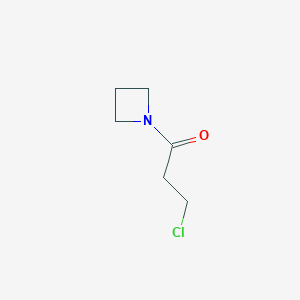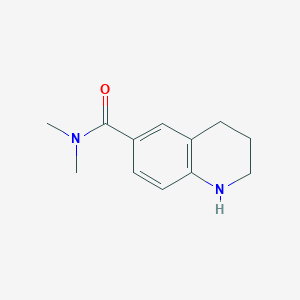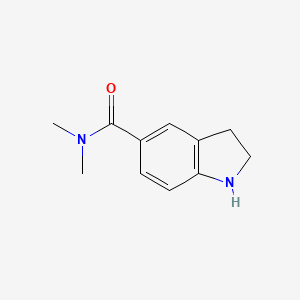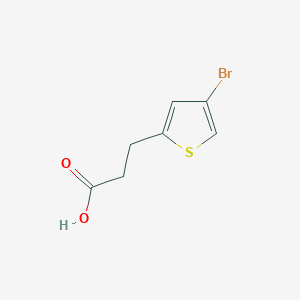
5-Bromo-4-chloropyridine-2,3-diamine
Descripción general
Descripción
5-Bromo-4-chloropyridine-2,3-diamine (BCPD) is an organic compound composed of two nitrogen atoms, two bromine atoms, one chlorine atom, and one pyridine ring. It is a colorless solid that is soluble in organic solvents. BCPD has been used in a variety of scientific applications, including synthesis, catalysis, and drug development.
Aplicaciones Científicas De Investigación
Halogen Atom Migration in Derivatives
Research has explored the migration of halogen atoms in derivatives like 5-Bromo-4-chloropyridine-2,3-diamine. For instance, in the study of halogeno-derivatives of 2,4-dihydroxypyridine, the process of chlorination and bromination plays a crucial role in the formation of these compounds. The structural establishment of these derivatives has been achieved through various methods, including partial reduction and conversion into different compounds (Hertog & Schogt, 2010).
Catalyzed Amination
In the field of organic chemistry, the catalyzed amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, has been studied. The use of palladium-Xantphos complex in these reactions demonstrates high efficiency and chemoselectivity, yielding high-quality aminated pyridine products (Ji, Li, & Bunnelle, 2003).
Silyl-Mediated Halogen Displacement
Silyl-mediated halogen displacement in pyridines, including derivatives of this compound, is another area of interest. This process involves the use of bromotrimethylsilane and other agents to convert chloropyridines to their bromo counterparts, demonstrating an efficient method for halogen displacement in these compounds (Schlosser & Cottet, 2002).
Antiviral Activity Research
In the medicinal chemistry domain, derivatives of this compound have been studied for their potential antiviral activities. For example, the synthesis of specific pyrimidine derivatives and their subsequent testing against various DNA viruses and retroviruses have been conducted, highlighting the compound's relevance in antiviral research (Hocková et al., 2003).
Halogen-rich Intermediate for Synthesis
Recent studies have also focused on using halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, derived from this compound, for the synthesis of pentasubstituted pyridines. These compounds serve as valuable building blocks in medicinal chemistry, demonstrating the versatility and importance of this compound derivatives in synthetic chemistry (Wu et al., 2022).
Regioselectivity Studies
Investigations into the regioselectivity of reactions involving this compound derivatives, such as the study of regioselective displacement reactions with ammonia, have provided insights into the synthesis of various aminopyrimidines. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Doulah et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that the targets could be varied depending on the specific application.
Mode of Action
It’s worth noting that halogenated pyridines like this compound are often used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that 5-Bromo-4-chloropyridine-2,3-diamine may interact with its targets through the formation of new bonds.
Biochemical Pathways
Given its potential use in pharmaceuticals and agrochemicals, it’s likely that the compound could affect a variety of pathways depending on the specific context.
Result of Action
As a halogenated pyridine, it may be involved in the formation of new carbon-carbon bonds through suzuki–miyaura coupling reactions , which could lead to various molecular and cellular effects depending on the specific context.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-chloropyridine-2,3-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridine-containing enzymes, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell . These interactions are crucial for its accumulation and activity in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its function and effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
5-bromo-4-chloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLIMBNUFTLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676333 | |
| Record name | 5-Bromo-4-chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131604-99-3 | |
| Record name | 5-Bromo-4-chloro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131604-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-pyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






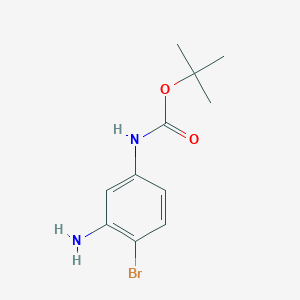
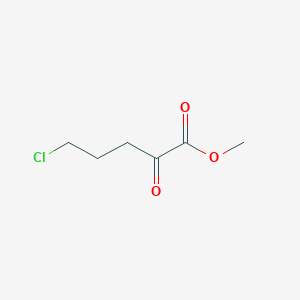

![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)
